15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
Description
Properties
IUPAC Name |
(5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-USWFWKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71030-36-9 | |
| Record name | 15-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
15-HETE is a major arachidonic acid metabolite produced from the 15-lipoxygenase pathway. It is known to be a potent inhibitor of 5-lipoxygenase, an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate various physiological and pathophysiological processes.
Mode of Action
15-HETE suppresses the 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes. This suppression of 5-lipoxygenase activity by 15-HETE results in the reduction of leukotriene production, thereby modulating inflammatory responses.
Biochemical Pathways
The biosynthesis of 15-HETE starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipid pool via phospholipase A2. The free PUFA then serve as substrates for 15-lipoxygenase to form 15-HETE. This compound is involved in various biochemical pathways, including the regulation of inflammation and cell growth.
Pharmacokinetics
It is known that this compound is unstable to oxygen and direct sunlight, which may affect its bioavailability and efficacy.
Result of Action
The activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by 15-HETE inhibits cell growth and induces apoptosis in some cancers. Furthermore, 15-HETE is involved in the regulation of inflammatory responses through its inhibitory effect on 5-lipoxygenase.
Action Environment
Environmental factors such as oxygen levels and exposure to sunlight can influence the action, efficacy, and stability of 15-HETE. Moreover, the diet of an organism can also affect the production of 15-HETE, as seen in a study where Drosophila fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) yielded 15-HETE.
Biochemical Analysis
Biochemical Properties
15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is involved in several biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes that interact with this compound is 15-lipoxygenase, which catalyzes the formation of this compound from arachidonic acid. This compound also interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Additionally, this compound can inhibit the activity of 5-lipoxygenase, another enzyme involved in the metabolism of arachidonic acid.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, such as colorectal and prostate cancer cells. This compound also influences cell signaling pathways, including the activation of PPARγ, which modulates the expression of genes involved in inflammation and lipid metabolism. Furthermore, this compound can affect cellular metabolism by altering the levels of key metabolic enzymes and proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and activates PPARγ, leading to changes in gene expression that regulate lipid metabolism and inflammatory responses. Additionally, this compound can inhibit the activity of 5-lipoxygenase, reducing the production of pro-inflammatory leukotrienes. This compound also modulates the activity of other signaling molecules and transcription factors, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures and protected from light. Its biological activity may decrease over time due to degradation and metabolism. Long-term studies have shown that this compound can have sustained effects on cellular function, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert anti-inflammatory and anti-proliferative effects without causing significant toxicity. At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as 15-lipoxygenase and 5-lipoxygenase. This compound is a metabolite of arachidonic acid and can be further metabolized to other eicosanoids, including leukotrienes and lipoxins. The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes and the availability of cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be incorporated into cellular membranes and lipid droplets, affecting its localization and accumulation. The transport and distribution of this compound can also be influenced by its interactions with other lipids and proteins involved in lipid metabolism.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in cellular membranes, where it can interact with membrane-bound enzymes and receptors. Additionally, this compound can be found in the cytosol and lipid droplets, where it may undergo further metabolism and exert its biological effects. Post-translational modifications and targeting signals can also influence the subcellular localization of this compound.
Biological Activity
15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HETE) is a significant metabolite of arachidonic acid, primarily formed through the action of the enzyme 15-lipoxygenase. This compound exhibits a range of biological activities that are crucial for various physiological processes, particularly in inflammation and immune response regulation. This article delves into the biological activity of 15-HETE, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
15-HETE primarily exerts its effects through:
- Inhibition of 5-Lipoxygenase : By inhibiting this enzyme, 15-HETE reduces the production of pro-inflammatory leukotrienes, which are mediators in inflammatory responses. This action contributes to its anti-inflammatory properties .
- Regulation of Cytokine Production : It modulates the immune response by influencing cytokine production. For instance, it has been shown to decrease interferon production in murine lymphoma cells and induce cytotoxic suppressor T cells .
- Interaction with Receptors : 15-HETE has been found to engage with various receptors involved in cell signaling pathways, thereby affecting cellular responses to inflammation and injury .
Anti-Inflammatory Effects
Research indicates that 15-HETE plays a pivotal role in reducing inflammation. It has been demonstrated to inhibit leukotriene B4 (LTB4)-induced erythema and edema in experimental models of arthritis . Furthermore, it has been shown to suppress the mixed lymphocyte reaction, indicating its potential as an immunomodulatory agent .
Case Studies
- Colorectal Cancer : A study examined the expression of 15-lipoxygenase-1 in human colorectal cancer tissues. It was found that higher levels of 15-HETE correlated with tumor progression and could serve as a biomarker for cancer diagnosis and prognosis .
- Chronic Obstructive Pulmonary Disease (COPD) : Research highlighted that dietary supplementation with fatty acids, including 15-HETE, could improve pulmonary function in COPD patients by modulating inflammatory responses and enhancing muscle function .
- Early Life Stress : In a mouse model studying early-life adversity, it was observed that dietary intake of polyunsaturated fatty acids (PUFAs) influenced the levels of 15-HETE and affected cognitive outcomes related to stress exposure .
Comparison with Related Compounds
To better understand the unique properties of 15-HETE, it is helpful to compare it with similar compounds derived from arachidonic acid:
Therapeutic Potential
The anti-inflammatory and immunomodulatory properties of 15-HETE suggest its potential therapeutic applications:
- Inflammatory Diseases : Due to its ability to inhibit pro-inflammatory mediators, 15-HETE may be beneficial in treating conditions like arthritis and asthma.
- Cancer Therapy : Given its association with cancer progression, targeting the pathways involving 15-HETE could provide new avenues for cancer treatment strategies.
Scientific Research Applications
15-HETE is involved in several critical biological processes:
- Anti-inflammatory Effects : Research indicates that 15-HETE plays a pivotal role in reducing inflammation. It has been shown to inhibit leukotriene B4-induced erythema and edema in experimental models of arthritis.
- Cancer Cell Dynamics : The compound has been found to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, such as colorectal and prostate cancer cells.
Therapeutic Potential
The anti-inflammatory and immunomodulatory properties of 15-HETE suggest several therapeutic applications:
- Inflammatory Diseases : Due to its ability to inhibit pro-inflammatory mediators, 15-HETE may be beneficial in treating conditions like arthritis and asthma.
- Cancer Therapy : Given its association with cancer progression, targeting the pathways involving 15-HETE could provide new avenues for cancer treatment strategies .
Colorectal Cancer
A study examined the expression of 15-lipoxygenase-1 in human colorectal cancer tissues. Higher levels of 15-HETE correlated with tumor progression and could serve as a biomarker for cancer diagnosis and prognosis .
Chronic Obstructive Pulmonary Disease (COPD)
Research highlighted that dietary supplementation with fatty acids, including 15-HETE, could improve pulmonary function in COPD patients by modulating inflammatory responses and enhancing muscle function.
Early Life Stress
In a mouse model studying early-life adversity, dietary intake of polyunsaturated fatty acids influenced levels of 15-HETE and affected cognitive outcomes related to stress exposure.
Comparison with Related Compounds
To better understand the unique properties of 15-HETE, it is helpful to compare it with similar compounds derived from arachidonic acid. The following table summarizes some key differences:
| Compound Name | Biological Activity | Therapeutic Potential |
|---|---|---|
| 15-Hydroxyicosatetraenoic Acid (15-HETE) | Anti-inflammatory; induces apoptosis in cancer cells | Inflammatory diseases; cancer therapy |
| 12-Hydroxyicosatetraenoic Acid (12-HETE) | Promotes angiogenesis; involved in wound healing | Potential role in tissue repair |
| Leukotriene B4 | Strong pro-inflammatory mediator | Targeted in asthma treatments |
Comparison with Similar Compounds
a. Positional Isomers of HETEs
- 5-HETE : Generated by 5-LOX, this isomer has a hydroxyl group at C5 and double bonds at 6E, 8Z, 11Z, 14Z. It serves as a precursor for leukotrienes (e.g., LTB4) and exhibits pro-inflammatory properties .
- 12-HETE: Produced by 12-LOX, this isomer features a C12 hydroxyl group and double bonds at 5Z, 8Z, 10E, 14Z. It promotes angiogenesis and cancer cell proliferation, contrasting with 15-HETE’s dual roles in inflammation resolution and carcinogenesis .
- 15-HETE : Synthesized by 15-LOX-1/2, its anti-inflammatory and pro-resolving functions are mediated via PPARγ activation and lipoxin synthesis .

Key Structural Comparison
| Compound | Hydroxylation Site | Double Bond Positions | Primary Enzyme | Major Biological Role |
|---|---|---|---|---|
| 5-HETE | C5 | 6E, 8Z, 11Z, 14Z | 5-LOX | Pro-inflammatory (LTB4 precursor) |
| 12-HETE | C12 | 5Z, 8Z, 10E, 14Z | 12-LOX | Angiogenesis, cancer progression |
| 15-HETE | C15 | 5Z, 8Z, 11Z, 13E | 15-LOX-1/2 | Inflammation resolution, PPAR agonism |
b. Dihydroxy Derivatives
- 5,15-diHETE : A dihydroxy metabolite formed via sequential 5-LOX and 15-LOX activity. Unlike 15-HETE, it lacks significant inhibitory effects on natural killer (NK) cell activity .
- 14,15-DiHETE : This 15-LOX cascade product inhibits NK cell function, highlighting functional divergence from 15-HETE despite structural similarity .
c. Oxo-ETEs
- 15-oxo-ETE : The oxidized form of 15-HETE, produced by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). It exhibits enhanced PPARγ affinity compared to 15-HETE and is implicated in macrophage signaling .
Functional Divergence in Disease Contexts
- Cancer: 15-HETE: Overexpressed in colorectal tumors, it contributes to carcinogenesis via DNA-reactive electrophiles (e.g., 4-oxo-2-nonenal) derived from its hydroperoxide form (15-HpETE) . 12-HETE: Promotes tumor growth through angiogenesis and evasion of apoptosis, contrasting with 15-HETE’s context-dependent roles .
- Inflammation :
Species-Specific and Substrate-Dependent Variability
- Human vs. Mouse ALOX15B : Human ALOX15B converts AA to 15-HpETE, while murine orthologs produce 8-HpETE. However, both yield 15-HETE when acting on phospholipid-bound AA, underscoring substrate-driven product specificity .
- Drosophila: 15-HETE synthesis occurs without canonical LOX enzymes, suggesting evolutionary divergence in lipid metabolism .
Receptor Interactions and Signaling
- PPARγ Agonism: 15-HETE acts as an endogenous PPARγ ligand, regulating lipid metabolism and inflammation . In contrast, 5-HETE and 12-HETE primarily signal through G-protein-coupled receptors (e.g., BLT1 for LTB4) .
- Lipoxin Precursor : 15-HETE is metabolized to lipoxin A4 (LXA4), which inhibits NF-κB and COX-2, unlike pro-inflammatory prostaglandins derived from COX pathways .
Preparation Methods
Lipoxygenase-Catalyzed Hydroxylation
Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. For 15-HETE synthesis, soybean lipoxygenase or mammalian 15-LOX is employed under optimized buffer conditions.
Reaction Conditions and Protocol
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Substrate Preparation : Arachidonic acid (100 mg) is emulsified in 60 mL of borate buffer (pH 9.0) containing 0.1% Tween 20 to enhance solubility.
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Enzyme Addition : Soybean lipoxygenase (4 mg) is added to the mixture, which is stirred vigorously at 25°C under aerobic conditions.
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Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) or gas chromatography (GC). Completion typically occurs within 2 hours, yielding 15-hydroperoxyeicosatetraenoic acid (15-HPETE).
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Reduction to 15-HETE : 15-HPETE is reduced using stannous chloride (SnCl₂·2H₂O) in methanol at room temperature for 15 minutes, followed by acidification to pH 2–3 and extraction with diethyl ether.
Yield and Purity : This method achieves ~70% conversion efficiency, with final purity >90% after silica gel chromatography. Challenges include autoxidation of 15-HETE, necessitating inert atmosphere handling.
Acetylated COX-2-Mediated Synthesis
Cyclooxygenase-2 (COX-2), when acetylated by aspirin, shifts its activity from prostaglandin synthesis to lipoxygenase-like hydroxylation.
Key Steps
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Enzyme Acetylation : Recombinant COX-2 is treated with aspirin (1 mM) in phosphate buffer (pH 7.4) at 37°C for 30 minutes to acetylate Ser-516.
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Arachidonic Acid Oxidation : Acetylated COX-2 (0.1 mg/mL) is incubated with arachidonic acid (50 μM) in Tris-HCl buffer (pH 8.0) containing hematin (1 μM) as a cofactor.
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Product Isolation : The reaction is quenched with cold methanol, and 15-HETE is purified via reverse-phase HPLC.
Structural Insights : Mutagenesis studies reveal that Val-434, Arg-513, and Val-523 in COX-2 are critical for orienting arachidonate into the lipoxygenase channel, enabling 15-HETE production. Substituting these residues with COX-1 equivalents abolishes activity.
Chemical Synthesis Routes
Chemical methods offer an alternative to enzymatic synthesis, particularly for large-scale production. These involve hydroxylation of arachidonic acid derivatives or stereoselective reduction of hydroperoxides.
Hydroxylation via Hydroperoxide Intermediates
Arachidonic acid is treated with hydroperoxides under catalytic conditions to introduce the 15-hydroxyl group.
Procedure
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Hydroperoxide Formation : Arachidonic acid reacts with tert-butyl hydroperoxide (TBHP) in the presence of FeSO₄ (0.1 mM) at 4°C for 12 hours, forming 15-HPETE.
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Reduction : 15-HPETE is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C, yielding 15-HETE with 85% stereoselectivity for the S-configuration.
Challenges : Non-enzymatic hydroxylation lacks regioselectivity, often producing mixtures of 5-, 12-, and 15-HETEs. Purification requires multiple chromatographic steps.
Stereoselective Synthesis Using Chiral Catalysts
Asymmetric catalysis addresses the stereochemical limitations of chemical synthesis.
Methodology
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Catalyst System : A Sharpless-type dihydroxylation catalyst (OsO₄ with (DHQD)₂PHAL ligand) is used to hydroxylate 5,8,11,13-eicosatetraenoic acid in tert-butanol/water (3:1).
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Reaction Conditions : The reaction proceeds at -20°C for 24 hours, yielding 15(S)-HETE with 92% enantiomeric excess (ee).
Advantages : This method achieves high stereoselectivity but requires expensive catalysts and stringent temperature control.
Comparative Analysis of Preparation Methods
| Parameter | Enzymatic (LOX) | Enzymatic (COX-2) | Chemical Hydroxylation | Asymmetric Catalysis |
|---|---|---|---|---|
| Yield (%) | 70 | 65 | 50 | 75 |
| Stereoselectivity | >90% S-config | >95% S-config | 50–60% S-config | 92% ee |
| Purity Post-Purification | 90% | 88% | 75% | 85% |
| Cost | Low | Moderate | Low | High |
| Scalability | Industrial | Laboratory-scale | Industrial | Laboratory-scale |
Key Findings :
-
Enzymatic methods using lipoxygenases are cost-effective and scalable but require careful control of autoxidation.
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Acetylated COX-2 provides superior stereoselectivity but is limited by enzyme availability.
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Asymmetric catalysis offers high ee values but is less practical for industrial use due to catalyst costs .
Q & A
Q. What are the primary enzymatic pathways involved in the synthesis of 15-HETE, and how can researchers validate these pathways experimentally?
15-HETE is synthesized via the 15-lipoxygenase (15-LOX) oxidation of arachidonic acid (AA), producing 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is subsequently reduced to 15-HETE by glutathione peroxidases or thioredoxin reductase . To validate these pathways:
- Methodology : Use recombinant 15-LOX enzymes (e.g., human 15-LOX-1) in vitro with AA as a substrate. Monitor intermediate 15-HPETE via LC-MS and confirm its reduction to 15-HETE using NADPH-dependent assays with thioredoxin reductase .
- Controls : Include inhibitors like cinnamyl-3,4-dihydroxycyanocinnamate (CDC) to block 15-LOX activity and validate specificity .
Q. What analytical techniques are optimal for quantifying 15-HETE in biological samples, and how can sensitivity be enhanced?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Preferred for its specificity. Use electron capture atmospheric pressure chemical ionization (ECAPCI) for enhanced sensitivity in detecting low-abundance eicosanoids .
- Sample Preparation : Include solid-phase extraction (SPE) to isolate 15-HETE from complex matrices. Derivatize with pentafluorobenzyl (PFB) esters to improve ionization efficiency .
- Validation : Spike samples with deuterated 15-HETE (d8-15-HETE) as an internal standard for quantification accuracy .
Q. What safety protocols are critical when handling 15-HETE in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, irrigate with saline for ≥15 minutes .
- Storage : Store at –80°C under inert gas (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. How does 15-HETE regulate cross-talk between 5-lipoxygenase (5-LOX) and 15-LOX pathways in inflammatory cells?
15-HETE suppresses 5-LOX activity in neutrophils by diverting AA metabolism toward 5,15-diHETE formation, reducing leukotriene B4 (LTB4) production .
- Experimental Design : Stimulate human polymorphonuclear leukocytes (PMNs) with calcium ionophore A23186. Pre-treat with 15-HETE and quantify 5-LOX products (LTB4, 5-HETE) vs. 15-LOX products (5,15-diHETE) using LC-MS .
- Mechanistic Insight : Use recombinant 5-LOX and 15-LOX enzymes to confirm substrate competition. Radiolabeled 15-[¹⁴C]HETE can track metabolite redistribution .
Q. What explains contradictory reports on the pro- vs. anti-inflammatory roles of 15-HETE in endothelial cells?
Context-dependent effects arise from:
- Metabolite Conversion : 15-HETE is oxidized to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which inhibits endothelial proliferation (anti-angiogenic) but may amplify inflammation via reactive oxygen species (ROS) .
- Experimental Models : In macrophages, 15-HPETE (precursor to 15-HETE) suppresses TNF-α production by inhibiting PKC translocation, while 15-HETE exhibits weaker activity .
- Resolution : Use genetic knockdown (siRNA) of 15-PGDH in endothelial cells to isolate 15-HETE-specific effects .
Q. How can researchers resolve discrepancies in enantiomer-specific activity of 15-HETE?
Early studies suggested stereospecificity, but shows no difference in activity between 15(R)-HETE and 15(S)-HETE in suppressing 5-LOX.
- Methodology : Synthesize enantiomerically pure 15-HETE via chiral HPLC or asymmetric synthesis. Test in PMNs or recombinant 5-LOX assays .
- Data Interpretation : Use statistical models (e.g., ANOVA with post-hoc tests) to compare dose-response curves of enantiomers.
Methodological Recommendations
- Synthesis : Use stably transfected RAW macrophages expressing 15-LOX-1 to generate 15-HETE from endogenous AA pools .
- Detection : Combine MRM (multiple reaction monitoring) LC-MS with stable isotope dilution for quantification .
- Functional Assays : Test anti-proliferative effects on human umbilical vein endothelial cells (HUVECs) using BrdU incorporation assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

